5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Description
5-(4-Nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazoline derivative featuring a nitro-substituted phenyl ring at position 5 of the thiazoline core and a phenyl group attached to the amine at position 2. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which can influence both the compound’s electronic properties and biological interactions.
Properties
IUPAC Name |
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDIFCAPHPKLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 5-(4-aminophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitrophenyl group can undergo redox cycling, generating reactive oxygen species that contribute to its biological effects .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- N-Benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine : Demonstrated superior inhibitory activity against MDA-MB-231 breast cancer cells (IC₅₀ = 12 µM) compared to cisplatin (IC₅₀ = 18 µM). The nitro group and aromatic rings were critical for activity .
- The thiazoline core may offer metabolic stability over thiadiazoles due to reduced ring strain.
Antimicrobial Activity
- 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol: Exhibited 43% fungicidal activity against Acinetobacter baumannii at 32 µg/mL . This highlights the role of nitro groups in antimicrobial efficacy, though the thiazoline derivative’s activity remains untested.
Structure-Activity Relationship (SAR) Trends
Aromatic Substitution : Nitro, chloro, or fluoro groups at the para position enhance bioactivity by stabilizing charge-transfer interactions .
Core Heterocycle : Thiadiazoles (e.g., ) show higher anticancer activity than thiazolines, possibly due to greater planarity and π-stacking ability.
N-Substituents : Bulky groups (e.g., cyclohexyl ) reduce solubility but may improve target selectivity.
Biological Activity
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole derivative class. This compound is notable for its unique structural features, including a nitrophenyl group and a phenyl group attached to the thiazole ring, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 299.35 g/mol. The compound features a five-membered ring containing sulfur and nitrogen atoms, characteristic of thiazoles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitrophenyl group enhances its interaction with bacterial enzymes or cell membranes, potentially disrupting cellular functions. Studies have shown that compounds with similar thiazole structures often demonstrate varying degrees of antibacterial activity.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro... | 32 | Antibacterial |
| 5-(4-nitrophenyl)-2-aminothiazole | 64 | Antibacterial |
| N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | 128 | Antibacterial |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes.
- Interaction with Macromolecules : The thiazole ring may interact with proteins and nucleic acids, disrupting normal cellular processes.
- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes critical for survival.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various thiazole derivatives for their antibacterial properties. It was found that the incorporation of electron-withdrawing groups like nitro groups reduced antimicrobial potency compared to electron-donating groups. This suggests that the structural characteristics of this compound could be optimized for enhanced efficacy against resistant bacterial strains .
In Vivo Metabolism Study
In an investigation into the in vivo metabolism of similar compounds involving intraperitoneal administration in rats, metabolites were analyzed using HPLC techniques. The study revealed metabolic pathways such as reduction and N-acetylation that could influence the biological activity and pharmacokinetics of thiazole derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization of precursors like phenyl isothiocyanate and substituted amines under basic conditions (e.g., NaH) in inert atmospheres (50–70°C). Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time, and stoichiometry to improve yield . For example, substituting electron-withdrawing groups (e.g., nitro) may require elevated temperatures (80–100°C) to facilitate cyclization.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to confirm the thiazoline ring (δ 3.5–4.5 ppm for diastereotopic protons) and nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement validation .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Reference compounds like doxorubicin validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent variation : Introduce electron-donating (e.g., -OCH) or withdrawing (-NO) groups on the phenyl ring to modulate electron density. Assess changes in binding affinity via molecular docking (e.g., AutoDock Vina) .
- Bioisosteric replacement : Replace the thiazoline ring with oxazoline or imidazoline cores to evaluate metabolic stability .
Q. What computational tools can predict the electron density distribution and reactivity of this compound?
- Methodology : Use Multiwfn for wavefunction analysis:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., nitrophenyl group as an electron-deficient site).
- Fukui indices : Quantify site-specific reactivity for electrophilic/nucleophilic attacks .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodology :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and orthogonal methods (e.g., Annexin V/PI staining for apoptosis).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
